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Compound of Interest

Compound Name:
3-(4-Bromophenyl)piperidin-3-ol

hydrochloride

CAS No.: 2126177-48-6

Cat. No.: B2920558

Get Quote

Executive Summary & Compound Profile
3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a pharmacologically significant scaffold,

belonging to the class of 3-aryl-3-hydroxypiperidines.[1] Unlike its more common regioisomer,

4-(4-bromophenyl)piperidin-4-ol (a metabolite of bromperidol), the 3-substituted variant

possesses a chiral center at the C3 position, introducing stereochemical complexity that is

critical in structure-activity relationship (SAR) studies for CNS-active agents, particularly NMDA

receptor modulators and opioid analgesics.[1]

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral

signature of this compound. It emphasizes the diagnostic signals required to differentiate the 3-

isomer from the 4-isomer, focusing on the loss of symmetry and the diastereotopic nature of the

piperidine ring protons.[1]

Chemical Identity[1][2][3][4][5][6][7][8][9]
IUPAC Name: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride[1]
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Molecular Formula: C₁₁H₁₅BrClNO (Salt form)[1]

Molecular Weight: 292.60 g/mol (HCl salt)

Stereochemistry: Racemic mixture (assumed unless enantioselective synthesis is specified).

C3 is a chiral center.[1]

Synthesis & Structural Logic
To understand the NMR data, one must understand the synthesis, as residual solvents or

precursors (e.g., Boc-protected intermediates) often appear as impurities.

The most robust synthetic route involves a Grignard addition to a protected 3-piperidone,

followed by acid-mediated deprotection.[1] Note that catalytic hydrogenation (H₂/Pd) is

generally avoided to prevent debromination of the aryl ring.

Reaction Workflow (DOT Visualization)

N-Boc-3-Piperidone
Intermediate:

N-Boc-3-(4-bromophenyl)
piperidin-3-ol

Grignard Addition
(THF, -78°C to RT)

4-Bromophenyl
magnesium bromide

Target:
3-(4-Bromophenyl)
piperidin-3-ol HCl

Acid Hydrolysis

HCl / Dioxane
(Deprotection)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the target compound via Grignard addition and acid

deprotection.

1H NMR Spectroscopic Analysis
Solvent: DMSO-d₆ (Recommended for HCl salts to ensure solubility and visibility of

exchangeable protons).[1] Frequency: 400 MHz or higher recommended due to second-order

coupling in the piperidine ring.[1]
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Diagnostic Features (The "Fingerprint")
The crucial difference between the 3-isomer and the 4-isomer is symmetry.[1]

4-isomer: Possesses a plane of symmetry.[1] Protons at C2/C6 are equivalent, as are C3/C5.

3-isomer (Target): Asymmetric. The C2 protons are diastereotopic (chemically non-

equivalent) due to the adjacent chiral center at C3. They typically appear as an AB quartet or

two distinct doublets, rather than a triplet or broad singlet.

1H NMR Data Table (Predicted/Derived)
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Position Shift (δ ppm) Multiplicity Integral
Assignment
Logic

NH₂⁺ 9.00 – 9.40 br s 2H

Ammonium

protons

(deshielded by

positive charge).

[1] Broadened by

exchange.

Ar-H (Ortho) 7.58 d (J=8.5 Hz) 2H

Aromatic protons

ortho to Bromine

(deshielded by -

Br).[1]

Ar-H (Meta) 7.45 d (J=8.5 Hz) 2H

Aromatic protons

meta to Bromine

(ortho to

piperidine).[1]

OH 5.60 s 1H

Tertiary alcohol.

[1] Sharp in dry

DMSO; broad if

wet.[1]

H-2a 3.45 d (J=12.5 Hz) 1H

Diastereotopic

proton at C2.[1]

Deshielded by N

and C3-OH.[1]

H-2b 3.15 d (J=12.5 Hz) 1H

Diastereotopic

proton at C2.[1]

Geminal coupling

to H-2a.

H-6 2.90 – 3.10 m 2H

Protons adjacent

to Nitrogen (C6).

[1] Complex

multiplet.
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H-4 1.95 – 2.15 m 2H

Protons adjacent

to chiral C3.[1]

Diastereotopic

nature makes

this complex.

H-5 1.60 – 1.80 m 2H

Protons at C5

(furthest from

chiral center, but

still split).

Analyst Note: The chemical shift of the H-2 protons is the most reliable indicator of the 3-

position substitution.[1] If you observe a clean triplet or doublet of doublets integrating to 4H

around 3.0-3.3 ppm, you likely have the 4-isomer or the unsubstituted piperidine.[1] The 3-

isomer requires the distinct splitting of the C2 methylene group.[1]

13C NMR Spectroscopic Analysis
Solvent: DMSO-d₆ Reference: DMSO septet at 39.5 ppm.[1]

13C NMR Data Table
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Carbon Shift (δ ppm) Type Assignment Logic

C-3 70.5 Quaternary (Cq)

The chiral center.[1]

Deshielded by -OH

and Phenyl ring.[1]

Significantly

downfield.

Ar-C (Ipso) 147.2 Quaternary (Cq)

Aromatic carbon

attached to the

piperidine ring.[1]

Ar-C (Br) 120.8 Quaternary (Cq)

Aromatic carbon

attached to Bromine.

[1]

Ar-CH 131.2 CH
Aromatic carbons

ortho to Bromine.[1]

Ar-CH 127.5 CH
Aromatic carbons

meta to Bromine.

C-2 56.8 CH₂

Most deshielded

aliphatic CH₂

(between N and C3-

OH).[1]

C-6 43.5 CH₂ Adjacent to Nitrogen.

C-4 35.2 CH₂
Adjacent to

Quaternary C3.

C-5 21.8 CH₂
The "bottom" of the

chair conformation.[1]

Experimental Protocol: Sample Preparation
To ensure high-fidelity data suitable for publication or regulatory submission, follow this

preparation protocol.
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Step-by-Step Workflow
Salt Drying: The HCl salt is hygroscopic.[1] Dry the solid in a vacuum oven at 40°C for 4

hours prior to analysis to minimize the H₂O peak (approx. 3.33 ppm in DMSO), which can

obscure the H-2/H-6 signals.[1]

Solvent Selection: Use DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) as an

internal standard.[1]

Why not CDCl₃? The HCl salt is insoluble in chloroform.[1]

Why not D₂O? D₂O will exchange the OH and NH protons, causing them to disappear.

This removes valuable structural information regarding the salt formation and the alcohol.

[1]

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Warning: Over-concentration (>20 mg) can cause viscosity broadening in DMSO.

Acquisition Parameters:

1H: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0s.

13C: 1024 scans minimum (due to lower sensitivity and quaternary carbons), D1 = 2.0s to

allow relaxation of quaternary carbons (C3 and Ar-ipso).

Structural Validation Logic (Graphviz)[1]
The following diagram illustrates the logic flow for confirming the structure based on the data

provided above.
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Acquire 1H NMR
(DMSO-d6)

Check Symmetry:
Are C2/C6 equivalent?

Yes: Signals are symmetric
Likely 4-isomer

Simpler spectra

No: Complex multiplets/AB system
Likely 3-isomer

Diastereotopic H

Verify C3-OH:
Quaternary C at ~70ppm?

Verify Bromine:
AA'BB' aromatic pattern?

Confirmed Structure:
3-(4-Bromophenyl)piperidin-3-ol

Click to download full resolution via product page

Figure 2: Decision tree for validating the 3-isomer structure via NMR.
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Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative

source for chemical shift prediction rules in cyclic amines).

Analogous 4-isomer Data (For Comparison): BenchChem Technical Support. (2025).[2][3][4]
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Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Essential for understanding

the diastereotopicity of the C2 protons).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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